4-(Chlorosulfonyl)-2-hydroxybenzoic acid

Description

BenchChem offers high-quality 4-(Chlorosulfonyl)-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chlorosulfonyl)-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

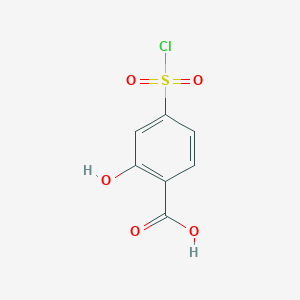

Structure

3D Structure

Properties

IUPAC Name |

4-chlorosulfonyl-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO5S/c8-14(12,13)4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXZKJYMVWASCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98273-15-5 | |

| Record name | 4-(chlorosulfonyl)-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and molecular weight of 4-(Chlorosulfonyl)-2-hydroxybenzoic acid

Structural Characterization, Synthetic Logic, and Reactivity Profile[1][2]

Executive Summary & Chemical Identity[1][2]

4-(Chlorosulfonyl)-2-hydroxybenzoic acid is a specialized bifunctional aromatic building block used primarily in the synthesis of sulfonamide-based pharmacophores.[1] Unlike its more common isomer, 5-(chlorosulfonyl)-2-hydroxybenzoic acid (a precursor to saluretics like xipamide), the 4-isomer represents a specific structural variation often employed in Structure-Activity Relationship (SAR) studies to probe the spatial requirements of sulfonamide binding pockets in carbonic anhydrase inhibitors and diuretic targets.[1]

This guide provides a definitive technical analysis of its structure, a logic-driven synthetic pathway distinguishing it from standard chlorosulfonation products, and rigorous handling protocols.[1]

Chemical Data Table

| Property | Specification |

| IUPAC Name | 4-(Chlorosulfonyl)-2-hydroxybenzoic acid |

| Common Name | 4-Chlorosulfonylsalicylic acid |

| CAS Number | Note: Often conflated with 5-isomer or 4-chloro-5-sulfonyl variants.[2][1][3] Specific isomer requires structural verification. (Ref: PubChem CID 14668531) |

| Molecular Formula | C₇H₅ClO₅S |

| Molecular Weight | 236.63 g/mol |

| Monoisotopic Mass | 235.9546 g/mol |

| SMILES | OC(=O)C1=CC=C(S(=O)(=O)Cl)C=C1O |

| Physical State | Off-white to pale yellow crystalline solid (Hygroscopic) |

| Solubility | Soluble in anhydrous aprotic solvents (DCM, THF, EtOAc); Hydrolyzes in water |

Structural Analysis & Molecular Geometry

The molecule features a trisubstituted benzene ring with three distinct functional groups, each imparting specific reactivity and electronic properties.[1]

Functional Group Interplay

-

Carboxylic Acid (C-1): Electron-withdrawing group (EWG).[1] Provides a handle for esterification or amide coupling. pKa ≈ 3.0 (influenced by the ortho-OH).

-

Hydroxyl Group (C-2): Electron-donating group (EDG).[2][1] Forms an intramolecular hydrogen bond with the carboxyl carbonyl, stabilizing the structure but also influencing solubility.

-

Sulfonyl Chloride (C-4): Strong EWG.[2][1] The most reactive site, susceptible to nucleophilic attack by amines (to form sulfonamides) or water (hydrolysis to sulfonic acid).[1]

Visualization: Connectivity Diagram

The following diagram illustrates the connectivity and the critical distinction in substitution patterns compared to the 5-isomer.

Figure 1: Connectivity map highlighting the 1,2,4-substitution pattern.[2][1] The intramolecular hydrogen bond between the C2-OH and C1-COOH stabilizes the planar conformation.

Synthetic Logic: The "Directing Effect" Challenge

Crucial Insight for Researchers: You cannot synthesize 4-(chlorosulfonyl)-2-hydroxybenzoic acid via direct chlorosulfonation of salicylic acid.

-

Reasoning: The hydroxyl group (-OH) at position 2 is a strong ortho, para-director.[1] The carboxyl group (-COOH) at position 1 is a meta-director.[1]

-

Direct Chlorosulfonation Result: Both directing groups favor substitution at Position 5 .[1]

-

Para to OH.

-

Meta to COOH.

-

Correct Synthetic Pathway: The Meerwein Strategy

To access the 4-isomer , one must use a precursor where the nitrogen is already installed at the 4-position, such as 4-aminosalicylic acid (PAS) .[2][1] The amino group is then converted to the sulfonyl chloride via the Meerwein reaction (diazotization followed by reaction with sulfur dioxide).

Workflow Diagram

Figure 2: Synthetic route bypassing the electronic constraints of direct aromatic substitution.

Experimental Protocols

Synthesis Procedure (Meerwein Reaction)

Note: This protocol is adapted from standard Meerwein sulfonation methodologies for aminobenzoic acids.[2][1]

Reagents:

-

Sodium nitrite (1.1 eq)[1]

-

Sulfur dioxide (gas or generated in situ)[1]

-

Copper(II) chloride (catalytic, 0.2 eq)[1]

Step-by-Step Methodology:

-

Diazotization: Dissolve 4-aminosalicylic acid in a mixture of concentrated HCl and glacial acetic acid. Cool to 0–5°C in an ice/salt bath. Add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C to prevent decomposition of the diazonium salt. Stir for 30 minutes.

-

Preparation of SO₂ Mixture: In a separate vessel, saturate glacial acetic acid with sulfur dioxide gas (or use a thionyl chloride/water generation method carefully). Add the copper(II) chloride catalyst.

-

Coupling: Slowly pour the cold diazonium solution into the stirring SO₂/CuCl₂ mixture. A vigorous evolution of nitrogen gas will occur.

-

Completion: Allow the mixture to warm to room temperature and stir until gas evolution ceases (typically 1–2 hours).

-

Isolation: Pour the reaction mixture onto crushed ice. The product, 4-(chlorosulfonyl)-2-hydroxybenzoic acid , will precipitate as an off-white solid.[1]

-

Purification: Filter the solid, wash with cold water (rapidly, to minimize hydrolysis), and dry under high vacuum over P₂O₅.

Handling & Storage[2]

-

Moisture Sensitivity: The sulfonyl chloride moiety is highly susceptible to hydrolysis, converting back to the sulfonic acid.[1]

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

-

Quenching: Quench excess reagent or waste with aqueous sodium bicarbonate solution.

Reactivity & Applications in Drug Design[2]

Nucleophilic Substitution (Sulfonamide Formation)

The primary utility of this compound is as an electrophile for amine coupling.[2][1]

-

Reaction: R-NH₂ + Ar-SO₂Cl → Ar-SO₂NH-R + HCl[1]

-

Conditions: Requires a non-nucleophilic base (e.g., Diisopropylethylamine, Pyridine) in an anhydrous solvent (DCM, THF).[1]

-

Selectivity: The sulfonyl chloride is significantly more reactive than the carboxylic acid towards amines at low temperatures, allowing for selective sulfonamide formation without protecting the carboxylic acid (though transient protection is often safer).[1]

Application Areas

-

Diuretics: Analog synthesis for furosemide/bumetanide-class loop diuretics.

-

Carbonic Anhydrase Inhibitors: The sulfonamide group (-SO₂NH₂) is the classic "zinc-binding group" (ZBG) for carbonic anhydrase inhibition.[2][1] Moving the group from position 5 to position 4 alters the vector of the ZBG, potentially improving selectivity for specific isoforms (e.g., CA IX vs. CA II).

References

-

PubChem Database. 4-(chlorosulfonyl)-2-hydroxybenzoic acid (CID 14668531).[2][1][6] National Center for Biotechnology Information. [Link][1]

-

Meerwein, H., et al. Über die Herstellung aromatischer Sulfonsäurechloride aus Diazoniumsalzen.[2][1] Chemische Berichte, 1957. (Foundational methodology for diazonium-to-sulfonyl chloride conversion).

-

Supuran, C. T. Carbonic anhydrase inhibitors.[2][1] Bioorganic & Medicinal Chemistry Letters, 2010.[1] (Context for sulfonamide placement in drug design).

Sources

- 1. 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | 14665-31-7 [sigmaaldrich.com]

- 2. 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. PubChemLite - 4-(chlorosulfonyl)-2-hydroxybenzoic acid (C7H5ClO5S) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Procedure for sulfonamide synthesis using 4-(Chlorosulfonyl)-2-hydroxybenzoic acid

Application Notes & Protocols

Topic: Procedure for Sulfonamide Synthesis using 4-(Chlorosulfonyl)-2-hydroxybenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of Bioactive Sulfonamides from a Salicylic Acid Scaffold

Sulfonamides are a cornerstone in medicinal chemistry, integral to the development of a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and diuretic drugs.[1][2] The synthetic pathway to these vital compounds often involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3][4] This application note provides a detailed protocol for the synthesis of sulfonamides using 4-(chlorosulfonyl)-2-hydroxybenzoic acid, a derivative of salicylic acid.[5] This starting material is of particular interest as it allows for the incorporation of the salicylic acid motif, which is itself a well-known pharmacophore, into the final sulfonamide structure, potentially leading to novel diuretic and anti-inflammatory agents.[6][7]

The protocol herein is designed to be a robust and reproducible method for laboratory-scale synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step procedure, and discuss critical parameters that influence the reaction's success, including stoichiometry, temperature control, and purification strategies.

Reaction Mechanism: A Nucleophilic Substitution Pathway

The synthesis of sulfonamides from 4-(chlorosulfonyl)-2-hydroxybenzoic acid and an amine proceeds through a nucleophilic acyl substitution-like reaction at the sulfur atom of the sulfonyl chloride group.

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.[3] This is followed by the elimination of a chloride ion, which is a good leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed.[3][8]

It is important to note that with primary amines, there is a possibility of a side reaction known as di-sulfonylation, where a second molecule of the sulfonyl chloride reacts with the newly formed sulfonamide.[8] To minimize this, a slight excess of the amine is often used, and the sulfonyl chloride is added slowly to the reaction mixture.[8]

Below is a diagram illustrating the general mechanism for the sulfonylation of a primary amine.

Caption: General mechanism of sulfonamide formation.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of a sulfonamide derivative from 4-(chlorosulfonyl)-2-hydroxybenzoic acid and a primary or secondary amine in an aqueous medium.

Materials

-

4-(Chlorosulfonyl)-2-hydroxybenzoic acid

-

Appropriate primary or secondary amine

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

n-Hexane

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, beakers, filtration apparatus)

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) and sodium carbonate (1.2 equivalents) in deionized water.[1] The concentration can be adjusted, but a starting point of approximately 0.2 M with respect to the amine is recommended.[9]

-

Cooling: Chill the mixture in an ice bath to 0-5 °C with continuous stirring.[1]

-

Addition of Sulfonyl Chloride: In a separate container, dissolve 4-(chlorosulfonyl)-2-hydroxybenzoic acid (1.0 equivalent) in a minimum amount of a suitable solvent like THF or add it directly as a solid in portions to the cooled amine solution. The slow, portion-wise addition is crucial to control the reaction temperature and minimize side reactions.[8]

-

Reaction: After the complete addition of the sulfonyl chloride, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.[1]

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, cool the mixture again in an ice bath.[1] Carefully acidify the solution to a pH of approximately 2 by the dropwise addition of 10% HCl.[1] This will precipitate the sulfonamide product.

-

Purification: Collect the resulting solid precipitate by vacuum filtration.[1] Wash the solid with cold deionized water to remove any residual salts.[1]

-

Drying and Recrystallization: Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent system, such as ethyl acetate/n-hexane, to yield the pure sulfonamide derivative.[1]

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. Determine the melting point and calculate the yield.

Data Presentation

The following table provides a template for summarizing the results of the sulfonamide synthesis with different amines.

| Amine Reactant | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) |

| Aniline | 2-Hydroxy-4-(phenylsulfamoyl)benzoic acid | C₁₃H₁₁NO₅S | ||

| Benzylamine | 4-(N-Benzylsulfamoyl)-2-hydroxybenzoic acid | C₁₄H₁₃NO₅S | ||

| Morpholine | 2-Hydroxy-4-(morpholinosulfonyl)benzoic acid | C₁₁H₁₃NO₆S |

Experimental Workflow

The overall workflow for the synthesis and purification of sulfonamides from 4-(chlorosulfonyl)-2-hydroxybenzoic acid is depicted in the following diagram.

Caption: Workflow for sulfonamide synthesis and purification.

Safety and Handling Precautions

Working with sulfonyl chlorides and amines requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and potentially toxic fumes.[10]

-

Handling Sulfonyl Chlorides: 4-(Chlorosulfonyl)-2-hydroxybenzoic acid is a corrosive solid and reacts with moisture.[12][13] Handle it in a dry environment and avoid contact with skin and eyes.[12] In case of contact, rinse immediately with plenty of water.[13]

-

Handling Amines: Many amines are corrosive and can be toxic. Avoid skin and eye contact and inhalation.[11]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[2]

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through the following measures:

-

Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction's progress, ensuring that the reaction is allowed to proceed to completion.

-

pH Control: The careful acidification step is critical for the selective precipitation of the sulfonamide product, leaving most inorganic impurities in the aqueous solution.

-

Purification: Recrystallization is a powerful technique for purifying solid organic compounds, and the purity of the final product can be readily assessed by its melting point and spectroscopic data.

-

Characterization: Comprehensive characterization of the final product by NMR, IR, and mass spectrometry provides definitive confirmation of the desired sulfonamide's formation and purity.

By following this detailed protocol and adhering to the safety guidelines, researchers can confidently synthesize a variety of sulfonamide derivatives from 4-(chlorosulfonyl)-2-hydroxybenzoic acid for further investigation in drug discovery and development.

References

- Technical Support Center: Sulfonylation of Primary Amines - Benchchem. (n.d.).

- Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid - Benchchem. (n.d.).

- Microwave-assisted synthesis of sulfonamides from sulfonyl chlorides and amines. (2014). RSC Advances, 4(27), 14154-14158.

- Reactions of Amines. (2020, May 30). Chemistry LibreTexts.

- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). Scilit.

- Amines to Sulfonamides: The Hinsberg Test. (2023, April 30). JoVE.

- [Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)]. (1975). Arzneimittelforschung, 25(2), 240-244.

- The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.

- Preparation of sulfonamides from N-silylamines. (n.d.). PMC.

- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025, August 6). RSC Publishing.

- Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. (2025, January 26). MDPI.

- 2-Aminoethanesulfonamide HCl. (n.d.). AK Scientific, Inc..

- Material Safety Data Sheet. (n.d.). CDH Fine Chemical.

- What are the safety precautions when handling Benzene Sulfonyl Chloride?. (2025, August 18). Blog.

- Safety Data Sheet. (2024, February 12). Fisher Scientific.

- Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. (n.d.). The Royal Society of Chemistry.

- What are the Health and Safety Guidelines for Using Amines?. (n.d.).

- Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. (n.d.). Benchchem.

- Design and Synthesis of Sulfonamides Derivatives: A Review. (2023, May 20). Polish Scientific Journals Database.

- Aromatic Sulfonamides. (2023, December 9). Journal of Synthetic Chemistry.

- 4-halo-3-sulfamoylbenzamides and methods of preparing the same. (n.d.). Google Patents.

- Sulphonamide derivatives - Nonmercurial diuretics. (n.d.). Pharmacy 180.

- Synthesis and biological evaluation of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (2009). Bioorganic & Medicinal Chemistry Letters, 19(24), 6855-6861.

- New solid forms of the diuretic compound 4-Chloro Salicylic Acid-5-Sulfonamide. (2025, August 8). MDPI.

- 5-(Aminosulfonyl)-4-chloro-2-hydroxybenzoic acid. (n.d.). CAS Common Chemistry.

- 4-(chlorosulfonyl)-2-hydroxybenzoic acid (C7H5ClO5S). (n.d.). PubChemLite.

- 4-(Chlorosulfonyl)benzoic acid. (n.d.). PubChem.

- 4-(Chlorosulfonyl)benzoic acid 96%. (n.d.). MilliporeSigma.

- 4-Amino-2-chlorobenzoic acid. (n.d.). PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid [mdpi.com]

- 6. [Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.co.uk [fishersci.co.uk]

Application Notes & Protocols: 4-(Chlorosulfonyl)-2-hydroxybenzoic Acid in Pharmaceutical Synthesis

Abstract

4-(Chlorosulfonyl)-2-hydroxybenzoic acid is a highly versatile trifunctional molecule that has emerged as a cornerstone intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique structure, featuring a carboxylic acid, a hydroxyl group, and a highly reactive sulfonyl chloride on a benzene ring, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its physicochemical properties, safety protocols, and core applications. We present detailed, field-proven protocols for the synthesis of sulfonamide-based drugs, with a particular focus on diuretics, explaining the causality behind experimental choices to ensure reproducibility and success.

Introduction: A Versatile Pharmaceutical Building Block

4-(Chlorosulfonyl)-2-hydroxybenzoic acid, also known as 4-chlorosulfonylsalicylic acid, is a pivotal starting material in medicinal chemistry. The molecule's value lies in the differential reactivity of its functional groups. The sulfonyl chloride (-SO₂Cl) is a powerful electrophile, highly susceptible to nucleophilic attack by amines to form stable sulfonamide linkages. This reaction is the linchpin for creating a vast array of diuretic and antibacterial agents. The carboxylic acid and hydroxyl groups offer additional sites for modification, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties. Its most prominent application is in the synthesis of loop diuretics like Xipamide.[1][2][3][4]

Physicochemical Properties and Safety

A thorough understanding of the reagent's properties is fundamental to its effective and safe use in a laboratory setting.

Key Properties

| Property | Value | Source |

| IUPAC Name | 4-(Chlorosulfonyl)-2-hydroxybenzoic acid | [5] |

| Synonyms | 4-Chlorosulfonylsalicylic acid | [1][2] |

| Molecular Formula | C₇H₅ClO₅S | [5] |

| Molecular Weight | 235.63 g/mol | [5] |

| Appearance | Off-white to pale grey solid | [1] |

| Storage | 2-8°C, Hygroscopic, Under Inert Atmosphere | [1] |

Reactivity Profile

The primary site of reaction is the sulfonyl chloride group. It readily reacts with primary and secondary amines to form sulfonamides. This reaction is typically exothermic and often requires cooling to control the reaction rate and prevent side reactions. The carboxylic acid and phenolic hydroxyl groups are less reactive under these conditions but can be engaged in subsequent synthetic steps, such as esterification or etherification, if desired.

Safety and Handling Protocol

Sulfonyl chlorides are corrosive and moisture-sensitive.[6] Proper handling is critical to ensure personnel safety and maintain the integrity of the reagent.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspected prior to use), tightly fitting safety goggles, and a lab coat.[7][8] Work should be conducted in a well-ventilated chemical fume hood.[9][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[8][11] Do not breathe dust or vapors.[7] The compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) and store in a tightly closed container in a cool, dry place.[1][11]

-

Spill & First Aid: In case of a spill, absorb with an inert material and dispose of it according to regulations.[7][9] If skin contact occurs, wash immediately with soap and plenty of water.[7][10] For eye contact, rinse cautiously with water for several minutes.[7][8] In case of inhalation, move the person to fresh air.[7][10] Seek immediate medical attention in all cases of exposure.

Core Synthetic Application: Synthesis of Diuretic Scaffolds

The primary application of 4-(chlorosulfonyl)-2-hydroxybenzoic acid is the synthesis of sulfonamide-containing compounds, particularly diuretics. The general reaction involves the condensation of the sulfonyl chloride with an appropriate amine.

General Reaction Mechanism: Sulfonamide Formation

The synthesis of a sulfonamide from 4-(chlorosulfonyl)-2-hydroxybenzoic acid and a primary amine (R-NH₂) proceeds via a nucleophilic acyl substitution mechanism.

-

Step 1: Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Step 2: Elimination of Chloride: The tetrahedral intermediate collapses, eliminating a chloride ion (Cl⁻), which is a good leaving group.

-

Step 3: Deprotonation: A base (often an excess of the amine reactant or a non-nucleophilic base like triethylamine) removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product and a hydrochloride salt.

reagents [label=<

4-(Chlorosulfonyl)-2-hydroxybenzoic acid

4-(Chlorosulfonyl)-2-hydroxybenzoic acid

];

amine [label=<

R-NH₂ Primary/Secondary Amine

];

product [label=<

N-Substituted Sulfonamide

N-Substituted Sulfonamide

];

reagents -> product [label=" + R-NH₂\n(Base, Solvent)\n- HCl"]; } Caption: General reaction scheme for sulfonamide synthesis.

Detailed Experimental Protocols

Protocol 4.1: Synthesis of a 4-Sulfamoyl-2-hydroxybenzoic Acid Derivative

This protocol provides a general, robust method for synthesizing N-substituted sulfonamides from 4-(chlorosulfonyl)-2-hydroxybenzoic acid. This procedure is foundational for producing diuretic agents like Xipamide.[1][3][4]

Objective: To synthesize a model N-substituted sulfonamide via the reaction of 4-(chlorosulfonyl)-2-hydroxybenzoic acid with a primary amine.

Materials and Reagents:

| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Role |

| 4-(Chlorosulfonyl)-2-hydroxybenzoic acid | 14668531-4 (example) | 235.63 | 1.0 eq | Starting Material |

| Primary Amine (e.g., Benzylamine) | 100-46-9 | 107.15 | 2.2 eq | Nucleophile/Base |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 mL/mmol | Solvent |

| 1M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | Work-up |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | Work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying Agent |

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-(chlorosulfonyl)-2-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Causality: Using an anhydrous solvent and an inert atmosphere is crucial because the sulfonyl chloride starting material is highly reactive towards water, which would lead to the formation of the corresponding sulfonic acid, reducing the yield of the desired product.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Causality: The reaction between the sulfonyl chloride and the amine is exothermic. Cooling the reaction mixture helps to control the reaction rate, prevent potential side reactions, and improve the selectivity for the desired product.

-

-

Amine Addition: Slowly add a solution of the primary amine (2.2 eq) in DCM to the cooled, stirring solution over 15-20 minutes.

-

Causality: A slight excess of the amine is used. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Slow addition prevents a rapid temperature increase.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine), water, and saturated sodium bicarbonate solution (to remove unreacted starting material and acidic impurities).

-

Causality: This sequence of washes systematically removes impurities. The acid wash protonates the excess basic amine, making it water-soluble. The bicarbonate wash deprotonates the acidic carboxylic acid groups, partitioning them into the aqueous layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide product.

Protocol 4.2: Analytical Characterization

The identity and purity of the synthesized product must be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.[12][13][14]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) is a common method.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the covalent linkages formed and the overall structure of the molecule.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect to see characteristic stretches for N-H (sulfonamide), S=O (sulfonamide), C=O (carboxylic acid), and O-H (hydroxyl and carboxylic acid).[15]

Conclusion

4-(Chlorosulfonyl)-2-hydroxybenzoic acid is an indispensable intermediate for constructing complex pharmaceutical molecules, especially within the sulfonamide class of drugs. Its predictable reactivity, when coupled with carefully controlled reaction conditions, allows for the efficient and high-yield synthesis of diverse molecular scaffolds. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this powerful building block in their drug discovery and development programs. Adherence to strict safety protocols is paramount for the successful and safe execution of these synthetic transformations.

References

- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- Sigma-Aldrich. 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid.

- Pharmaffiliates. CAS No : 14665-31-7 | Product Name : 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid.

- Sigma-Aldrich. 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | 14665-31-7.

- AK Scientific, Inc. Isoquinoline-5-sulfonyl chloride hydrochloride Safety Data Sheet.

- GPAT DISCUSSION CENTER. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube.

- Veeprho. 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid | CAS 14665-31-7.

- Fluorochem. (2024, December 19). Safety Data Sheet - 4-PENTENE-1-SULFONYL CHLORIDE.

- Combi-Blocks, Inc. (2023, January 24). JC-3839 p.1 - Safety Data Sheet.

- TCI Chemicals. (2025, August 7). SAFETY DATA SHEET - D3553: 2,3-Dihydrobenzofuran-5-sulfonyl Chloride.

- Pharmaffiliates. CAS No : 5106-98-9 | Product Name : 4-Chlorosalicylic Acid.

- ChemicalBook. 4-(CHLOROSULFONYL)BENZOIC ACID | 10130-89-9.

- Google Patents. (1996).

- PubChem. 4-(chlorosulfonyl)-2-hydroxybenzoic acid (C7H5ClO5S).

- PubChem. 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385.

- Google Patents. (1998).

- Chegg.com. (2016, May 1).

- Google Patents. (1986). CN86108913A - Synthesis method of diuretic drug buuramine.

- PubChem. Process for the preparation of furosemide - Patent WO-9612714-A1.

- MilliporeSigma. 4-Hydroxybenzoic acid for synthesis 99-96-7.

- MDPI. (2025, January 26). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals.

- HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid.

- Organic Syntheses. (1934). p-HYDROXYBENZOIC ACID. Org. Synth. 1934, 14, 48.

- ResearchGate. (2025, August 6).

- ChemicalBook. (2024, July 22). 4-Hydroxybenzoic acid: Synthesis method and Biological activity.

- PubMed. Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide).

- PubMed. (2001, July 27).

- Longdom Publishing. (2021, November 29).

- VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.

- Chemistry Stack Exchange. (2014, March 19). Why isn't 4-hydroxybenzoic acid formed along with salicylic acid in Kolbe's reaction?.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. mdpi.com [mdpi.com]

- 4. [Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4-(chlorosulfonyl)-2-hydroxybenzoic acid (C7H5ClO5S) [pubchemlite.lcsb.uni.lu]

- 6. 4-(CHLOROSULFONYL)BENZOIC ACID | 10130-89-9 [m.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. combi-blocks.com [combi-blocks.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. helixchrom.com [helixchrom.com]

- 13. longdom.org [longdom.org]

- 14. vuir.vu.edu.au [vuir.vu.edu.au]

- 15. 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Nucleophilic Substitution of 4-(Chlorosulfonyl)-2-hydroxybenzoic Acid

Abstract & Introduction

This guide details the chemoselective functionalization of 4-(chlorosulfonyl)-2-hydroxybenzoic acid (4-CSHBA).[1] This molecule is a bifunctional scaffold containing a highly reactive sulfonyl chloride, a carboxylic acid, and a phenolic hydroxyl group. It serves as a critical intermediate in the synthesis of sulfonamide-based diuretics , carbonic anhydrase inhibitors , and salicylate-drug conjugates (e.g., sulfasalazine analogs).

The primary challenge in handling 4-CSHBA is maintaining chemoselectivity: directing the nucleophile (amine) to the sulfonyl chloride moiety while preserving the carboxylic acid and avoiding hydrolysis of the labile S-Cl bond. This note provides optimized protocols for sulfonylation under both organic and aqueous (Schotten-Baumann) conditions.

Chemical Logic & Mechanistic Insight

Chemoselectivity Hierarchy

Successful derivatization relies on exploiting the reactivity difference between the electrophilic centers.

-

Sulfonyl Chloride (

): The sulfur atom is highly electrophilic due to the withdrawal of electron density by two oxygens and a chlorine.[1] It is the primary site for nucleophilic attack. -

Carboxylic Acid (

): Under standard nucleophilic substitution conditions (non-activated), the carboxyl carbon is significantly less reactive than the sulfonyl sulfur.[1] It typically requires coupling agents (e.g., EDC/NHS) to react with amines. -

Phenolic Hydroxyl (

): Positioned ortho to the carboxylic acid, it forms an intramolecular hydrogen bond.[1] While nucleophilic, it is far less reactive than primary amines; therefore, protection of the phenol is rarely necessary during sulfonamide formation.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack on the sulfur atom, forming a trigonal bipyramidal transition state, followed by the elimination of chloride (as HCl).

Figure 1: Mechanism of sulfonamide formation.[1] The amine attacks the electrophilic sulfur, displacing chloride.[2]

Experimental Protocols

Protocol A: Anhydrous Synthesis (For Non-Polar Amines)

Scope: Ideal for hydrophobic amines or when moisture-sensitive side groups are present.[1] Solvent System: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Reagents:

-

4-(Chlorosulfonyl)-2-hydroxybenzoic acid (1.0 equiv)[1]

-

Primary Amine (

) (1.1 equiv)[1] -

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

-

Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve the amine (1.1 eq) and TEA (2.5 eq) in anhydrous DCM. Cool the mixture to 0°C using an ice bath.

-

Note: The base is critical to neutralize the HCl generated. Without it, the amine will protonate to an unreactive ammonium salt.

-

-

Addition: Dissolve 4-CSHBA (1.0 eq) in a minimal amount of DCM/THF and add it dropwise to the amine solution over 15–20 minutes.

-

Why Dropwise? Controlling the addition rate prevents localized heating (exotherm) and minimizes double-substitution side reactions.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the starting sulfonyl chloride (

). -

Workup:

Protocol B: Schotten-Baumann Conditions (For Amino Acids/Polar Amines)

Scope: Best for reacting 4-CSHBA with amino acids (e.g., Glycine, Taurine) that are insoluble in organic solvents.[1] Solvent System: Water / Acetone (1:1 mixture).[1]

Reagents:

-

4-(Chlorosulfonyl)-2-hydroxybenzoic acid (1.0 equiv)[1]

-

Amino Acid (1.2 equiv)[1]

-

Base:

or

Step-by-Step Procedure:

-

Aqueous Phase: Dissolve the amino acid and

in water.[1][2] Ensure pH is -

Organic Phase: Dissolve 4-CSHBA in Acetone.

-

Biphasic Addition: Cool the aqueous solution to 0°C . Add the acetone solution dropwise with vigorous stirring.

-

Critical: Vigorous stirring is required to maximize the interfacial surface area for the reaction.

-

-

pH Maintenance: Monitor pH. If it drops below 8, add dilute NaOH dropwise. The reaction generates acid; if the pH becomes acidic, the amine becomes protonated and unreactive.

-

Quench & Isolation:

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate synthesis protocol based on amine solubility.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is working ("Self-Validating"), run these control checks:

| Observation | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of | Ensure solvents are anhydrous (Protocol A).[1] In Protocol B, increase amine equivalents to outcompete water. |

| Starting Material Remains | Amine protonation (pH too low).[1] | Check pH. In organic phase, add more TEA. In aqueous, ensure pH > 9. |

| Multiple Spots on TLC | Double reaction (Amine reacting with | Unlikely without coupling agents, but possible at high temps. Keep reaction |

| Product is Water Soluble | Formation of salt. | If product does not precipitate at pH 2, extract the aqueous phase with Ethyl Acetate/n-Butanol.[1] |

Hydrolysis Control Experiment

Before committing valuable amine, validate the quality of your 4-CSHBA batch:

-

Dissolve a small amount of 4-CSHBA in Methanol.[1]

-

Inject into HPLC.

-

Result: You should see a methyl ester peak (solvolysis) or the parent acid.[1] If you see only the sulfonic acid derivative (hydrolysis product) immediately, the reagent has degraded.

References

-

Organic Chemistry Portal. (2023).[1] Sulfonamide Synthesis by S-N Coupling. Retrieved from [Link][1]

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 82385, 4-(Chlorosulfonyl)benzoic acid. Retrieved from [Link][1]

Sources

Application Note: Designing Ultra-Stable Protein Conjugates with 4-(Chlorosulfonyl)-2-hydroxybenzoic Acid Derivatives

This Application Note is structured as a comprehensive technical guide for using 4-(Chlorosulfonyl)-2-hydroxybenzoic acid (CSHBA) as a heterobifunctional scaffold for protein cross-linking and modification.

Abstract

This guide details the protocol for utilizing 4-(Chlorosulfonyl)-2-hydroxybenzoic acid (CSHBA) as a robust heterobifunctional linker for protein bioconjugation. Unlike conventional N-hydroxysuccinimide (NHS) esters or maleimides, CSHBA utilizes a sulfonyl chloride warhead to form extremely stable sulfonamide bonds with lysine residues, resistant to hydrolysis and enzymatic degradation. The secondary salicylate moiety provides a hydrophilic carboxyl handle, enabling subsequent "zero-length" activation for protein-protein cross-linking or site-specific metal chelation. This protocol is optimized for high-yield conjugation while mitigating the rapid hydrolysis inherent to sulfonyl chloride reagents.

Introduction & Chemistry

The stability of the linkage between a payload and a protein is often the limiting factor in the efficacy of antibody-drug conjugates (ADCs) and chemical probes. While maleimide-thiol linkages can undergo retro-Michael exchange in plasma, and amide bonds formed by NHS esters are susceptible to proteases, sulfonamide linkages are chemically inert under physiological conditions.

4-(Chlorosulfonyl)-2-hydroxybenzoic acid offers a unique scaffold with dual reactivity:

-

The Warhead (

): An electrophilic sulfonyl chloride that reacts rapidly with primary amines (Lysine -

The Handle (Salicylic Acid moiety): A 2-hydroxybenzoic acid group that remains pendant after the initial reaction. This group serves as a solubility enhancer, an albumin-binding motif, or a site for secondary activation (via EDC/NHS) to cross-link a second molecule.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1] The nucleophilic amine of the protein attacks the sulfonyl center, displacing the chloride ion.

Key Chemical Advantages:

-

Bond Stability: Sulfonamides are resistant to acid/base hydrolysis and plasma proteases.

-

Hydrophilicity: The ionizable carboxyl and hydroxyl groups on the salicylate ring reduce the risk of protein aggregation following labeling.

Critical Considerations (The "Why" and "How")

Hydrolysis Competition

Sulfonyl chlorides are highly reactive and susceptible to hydrolysis in aqueous buffers, converting to the non-reactive sulfonic acid form.

-

Implication: You cannot store aqueous stocks. The reagent must be dissolved in anhydrous organic solvent (DMSO/DMF) immediately prior to use.

-

Mitigation: High protein concentrations (>2 mg/mL) favor the aminolysis reaction over hydrolysis.

Buffer Incompatibility

-

DO NOT USE: Tris (Tris(hydroxymethyl)aminomethane), Glycine, or Imidazole during the labeling step. These contain primary or secondary amines that will scavenge the sulfonyl chloride.

-

USE: PBS (Phosphate Buffered Saline), HEPES, or Borate buffers.

pH Sensitivity

-

Optimal pH: 8.0 – 9.0.

-

Reasoning: Lysine residues (

) must be partially deprotonated to act as nucleophiles. While sulfonyl chlorides react at lower pH (7.0) than NHS esters, slightly alkaline conditions significantly improve yield.

Visual Workflows

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the nucleophilic attack and the resulting stable conjugate.

Caption: Mechanism of lysine sulfonylation. Note the competition between productive conjugation and hydrolysis.

Diagram 2: Two-Step Cross-Linking Workflow

How to use CSHBA to link Protein A to Protein B.

Caption: Workflow for converting CSHBA into a heterobifunctional cross-linker.

Experimental Protocols

Protocol A: Preparation of Reagent Stock

Safety: Sulfonyl chlorides are corrosive. Work in a fume hood.

-

Weigh 1–5 mg of 4-(Chlorosulfonyl)-2-hydroxybenzoic acid.

-

Dissolve in anhydrous DMSO or DMF to a concentration of 10–50 mM.

-

Note: This solution must be used within 5 minutes of preparation. Do not store.

-

QC Check: The solution should be clear and colorless to pale yellow. Turbidity indicates hydrolysis.

-

Protocol B: Primary Protein Labeling (Sulfonylation)

This protocol attaches the scaffold to Protein A.

Materials:

-

Target Protein (2–10 mg/mL in PBS, pH 7.4).

-

Modification Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.

-

CSHBA Stock (from Protocol A).

-

Desalting Column (e.g., PD-10 or Zeba Spin).

Steps:

-

Buffer Exchange: Ensure the protein is in the Modification Buffer (pH 8.5). Remove any Tris or Glycine via dialysis or desalting.

-

Calculations: Calculate the molar excess.

-

For surface modification: Use 10–20 molar excess of CSHBA over protein.

-

For active site probing: Use 1–2 molar excess .

-

-

Reaction:

-

While vortexing the protein solution gently, add the CSHBA stock dropwise.

-

Critical: Do not exceed 10% v/v DMSO in the final mixture to avoid protein denaturation.

-

-

Incubation: Incubate on ice for 1 hour, or at room temperature for 30 minutes. (Sulfonyl chlorides react fast; extended incubation is unnecessary).

-

Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 10 minutes to quench unreacted sulfonyl chloride.

-

Purification: Remove excess reagent and byproducts using a desalting column equilibrated with PBS (or the activation buffer for Protocol C).

Protocol C: Secondary Cross-linking (Optional)

This converts the "Salicylate-tagged" Protein A into a reactive intermediate to capture Protein B.

-

Activation: Take the purified labeled Protein A (in PBS or MES buffer, pH 6.0).

-

Add EDC/NHS: Add EDC (10-fold excess over carboxyls) and Sulfo-NHS (25-fold excess). Incubate for 15 minutes at Room Temp.

-

Quench EDC: Add 2-mercaptoethanol (to 20 mM) to scavenge excess EDC (optional, but recommended if Protein B has sensitive cysteines).

-

Conjugation: Mix with Protein B (Target) at pH 7.4. Incubate 2 hours.

-

Final Purification: Size Exclusion Chromatography (SEC) to isolate the Cross-linked Dimer.

Data Analysis & Validation

Mass Spectrometry (LC-MS)

Validation is best performed by observing the mass shift on the protein.

Table 1: Theoretical Mass Shifts

| Modification Step | Chemical Change | Mass Shift ( |

| Sulfonylation | Addition of | +199.16 Da |

| Calculation | MW of Reagent (236.6) - Cl (35.5) - H (1.0) | |

| EDC Activation | Formation of NHS Ester | +97.07 Da (relative to sulfonylated form) |

Note: The net mass shift for a single modification is +199.16 Da per lysine modified.

Troubleshooting Guide

| Observation | Probable Cause | Solution |

| No Conjugation (0% Yield) | Hydrolysis of Stock | Ensure DMSO is anhydrous. Prepare stock immediately before use. |

| Low Conjugation Yield | Buffer Interference | Ensure NO Tris or Glycine is present. Dialyze into Bicarbonate/Borate. |

| Precipitation | Over-labeling | Reduce molar excess of reagent. The salicylate group is hydrophobic in acidic pH; keep pH > 7. |

| Protein Inactivity | Active site modification | If the active site contains a critical Lysine, add a reversible inhibitor during labeling to protect it. |

References

-

Chemical Modification of Lysine: Boutureira, O., & Bernardes, G. J. (2015). Advances in chemical protein modification.[2][3] Chemical Reviews, 115(5), 2174-2295. Link

-

Sulfonyl Chloride Reactivity: Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17(3), 167-183. Link

- Salicylate-Albumin Binding: Peters, T. (1995). All About Albumin: Biochemistry, Genetics, and Medical Applications. Academic Press.

- Stability of Sulfonamides: Smith, P. A. S. (1983). The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin/Cummings. (Foundational text on sulfonamide hydrolytic stability vs. amides).

-

Reagent Data: PubChem Compound Summary for CID 14668531, 4-(Chlorosulfonyl)-2-hydroxybenzoic acid.[4] Link

Sources

- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective lysine modification of native peptides via aza-Michael addition - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01866E [pubs.rsc.org]

- 4. PubChemLite - 4-(chlorosulfonyl)-2-hydroxybenzoic acid (C7H5ClO5S) [pubchemlite.lcsb.uni.lu]

Application Note: Rapid Synthesis of Bio-relevant Sulfonamides via Microwave-Assisted Coupling of 4-(Chlorosulfonyl)-2-hydroxybenzoic Acid

Introduction: A Modern Approach to a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the sulfonamide functional group represents a "privileged scaffold," integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] 4-(Chlorosulfonyl)-2-hydroxybenzoic acid is a particularly valuable trifunctional building block, presenting a highly reactive sulfonyl chloride for facile derivatization, alongside carboxylic acid and phenolic hydroxyl groups for further modification or pharmacophoric interaction.

Conventional synthesis of sulfonamides from sulfonyl chlorides often requires lengthy reaction times of several hours at elevated temperatures.[2] This application note details a robust protocol leveraging Microwave-Assisted Organic Synthesis (MAOS), a transformative green chemistry technology. MAOS dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving yields and product purity.[3][4][5] This guide provides researchers and drug development professionals with a detailed, field-proven protocol for the rapid and efficient synthesis of N-substituted-2-hydroxy-4-sulfamoylbenzoic acids.

Principle of Microwave-Enhanced Synthesis

Microwave synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. Unlike conventional heating methods that transfer heat slowly via conduction and convection from the vessel surface, microwave irradiation generates heat volumetrically and rapidly by directly interacting with polar molecules in the reaction mixture.[6] This leads to a rapid rise in temperature and localized superheating effects that can dramatically accelerate reaction kinetics.[6][7]

The primary advantages of this approach include:

-

Dramatic Rate Acceleration: Reaction times are reduced from hours to minutes.[8][9]

-

Increased Yields: Rapid heating can minimize the formation of side products.[4][10]

-

Energy Efficiency: Energy is delivered directly to the reaction mixture, not the vessel.

-

Enhanced Purity: Cleaner reaction profiles often simplify purification.[4]

CRITICAL SAFETY PROTOCOLS FOR MICROWAVE CHEMISTRY

Safety is the paramount consideration in microwave chemistry due to the high pressures and temperatures involved. Under no circumstances should a domestic (kitchen) microwave oven be used for these procedures. [7] Only dedicated laboratory microwave reactors, equipped with integrated safety features, are appropriate.

Mandatory Safety Procedures:

-

Use Dedicated Equipment: Employ a laboratory-grade microwave reactor (e.g., Biotage®, CEM, Anton Paar) designed for chemical synthesis, featuring real-time temperature and pressure monitoring and control.[7]

-

Vessel Integrity: Before each use, inspect the reaction vessel and cap for any cracks, chips, or defects that could lead to failure under pressure.[6][11]

-

Pressure Management: Never heat a completely sealed container unless using a vessel specifically designed for high-pressure reactions within the reactor's specifications. For open-vessel reactions, ensure the system is properly vented to a fume hood.[6][12][13]

-

Prevent Superheating: Always use a magnetic stir bar appropriately sized for the vessel to ensure even temperature distribution and prevent localized superheating or bumping.[6]

-

Reagent Stability: Consult the Safety Data Sheet (SDS) for all reagents to understand their thermal stability and potential hazards at elevated temperatures.[7]

-

Personal Protective Equipment (PPE): All operations must be conducted within a certified chemical fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Never Leave Unattended: Do not leave a microwave reaction unattended, especially during the development of a new protocol.[6]

Application Protocol: Microwave-Assisted Synthesis of N-Aryl-2-hydroxy-4-sulfamoylbenzoic Acids

This protocol provides a generalized method for the nucleophilic substitution reaction between 4-(chlorosulfonyl)-2-hydroxybenzoic acid and a representative primary amine (aniline) in the presence of a base.

General Reaction Scheme

Caption: General reaction for sulfonamide synthesis.

Materials & Equipment

-

Reagents:

-

Equipment:

-

Laboratory Microwave Reactor (e.g., Biotage® Initiator+, CEM Discover®)

-

Microwave reaction vial (e.g., 2-5 mL) with corresponding cap and septum

-

Magnetic stir bar

-

Standard laboratory glassware (beakers, flasks)

-

Vacuum filtration apparatus (Büchner funnel)

-

TLC plates (silica gel)

-

Step-by-Step Experimental Procedure

-

Reagent Preparation: To a 2-5 mL microwave reaction vial containing a magnetic stir bar, add 4-(chlorosulfonyl)-2-hydroxybenzoic acid (e.g., 110 mg, 0.5 mmol, 1.0 equiv).

-

Solvent and Amine Addition: Add anhydrous DMF (2.0 mL) to dissolve the solid. Add the amine (e.g., aniline, 0.5 mmol, 1.0 equiv) to the solution, followed by the base (e.g., pyridine, 1.2 equiv).

-

Vessel Sealing: Securely cap the vial using the appropriate crimper or cap.

-

Microwave Irradiation: Place the vial in the microwave reactor cavity. Program the reactor to heat the mixture to 120 °C and hold for 10 minutes with active stirring. Set the power to a maximum of 150 W with normal absorption level.

-

Cooldown: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 40 °C) using the instrument's automated cooling system.

-

Workup and Isolation:

-

Once cooled, carefully open the vial in a fume hood.

-

Pour the reaction mixture into a beaker containing 20 mL of deionized water.

-

Acidify the aqueous mixture dropwise with 1 M HCl until the pH is ~2, which will cause the product to precipitate.

-

Stir the resulting slurry in an ice bath for 15 minutes to maximize precipitation.

-

-

Purification:

-

Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 10 mL).

-

Dry the crude product under vacuum.

-

For further purification, recrystallize the solid from a suitable solvent system, such as ethyl acetate/n-hexane, to yield the pure sulfonamide derivative.[2]

-

-

Analysis: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry. Calculate the final yield.

Experimental Workflow Diagram

Caption: Simplified reaction mechanism pathway.

Troubleshooting and Optimization

| Issue | Potential Solution / Suggestion |

| Low or No Yield | • Check Amine Reactivity: Electron-deficient anilines may require higher temperatures or longer reaction times. • Verify Reagent Quality: The sulfonyl chloride is moisture-sensitive; use fresh or properly stored reagent. • Increase Temperature/Time: Incrementally increase the reaction temperature (e.g., by 10 °C) or time (e.g., by 5 min). |

| Incomplete Reaction | • Increase Base Equivalents: Ensure at least one equivalent of base is present to neutralize HCl. Using 1.2-1.5 equivalents is common. • Optimize Microwave Parameters: Experiment with different power settings or absorption levels if your instrument allows. |

| Side Product Formation | • Hydrolysis: If water is present, the sulfonyl chloride can hydrolyze back to the sulfonic acid. Ensure anhydrous solvents are used. • Reaction with -OH or -COOH: While the sulfonyl chloride is most reactive, forcing conditions (very high temps) could potentially lead to side reactions. Use the mildest effective conditions. |

| Purification Difficulties | • Incomplete Precipitation: Ensure the pH is sufficiently low (~2) to fully protonate the carboxylic acid, reducing its water solubility. • Oily Product: If the product oils out instead of precipitating, try trituration with an anti-solvent like hexane or perform a liquid-liquid extraction with ethyl acetate. |

Conclusion

The microwave-assisted synthesis of sulfonamides from 4-(chlorosulfonyl)-2-hydroxybenzoic acid offers a superior alternative to conventional thermal methods. This protocol provides a rapid, highly efficient, and scalable route to a valuable class of compounds, significantly accelerating discovery and development timelines in medicinal chemistry. By adhering to the stringent safety protocols outlined, researchers can safely harness the power of microwave energy to streamline the synthesis of complex molecular libraries for biological screening.

References

- Vertex AI Search. (n.d.). Microwave-Assisted Sulfamide Synthesis.

- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry, 73(10), 3967-3969.

- JAG Group. (n.d.). Microwave Reactor Safety.

- Ghorab, M. M., et al. (2019). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Scientific Reports, 9(1), 1-13.

- NJIT Green Chemistry. (n.d.). Safety Tips.

- Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.

- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.

- BenchChem. (n.d.). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.

- Kansas State University. (2025). Microwave Safety.

- Hoan, D. Q., et al. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences.

- Papakyriakou, M., et al. (2012). Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides. Molecules, 17(5), 5491-5501.

- Journal of Current Pharma Research. (n.d.). Microwave-assisted, solvent-free, acidic Al2O3-ZnCl2 catalyzed synthesis of aromatic hydroxyketones.

- Singh, P. P., & Kumar, A. (2021). Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. Current Organic Chemistry, 25(12), 1435-1463.

- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry, 13(2), 116-119.

- International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS).

- Poursharifi, M., & Shahi, S. (2015). Microwave Irradiation Assisted Synthesis 4-Hydroxy 3-Iodobenzylguanidine(HIBG). Ciência e Natura, 37, 71-74.

Sources

- 1. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. data.biotage.co.jp [data.biotage.co.jp]

- 4. eurekaselect.com [eurekaselect.com]

- 5. ajrconline.org [ajrconline.org]

- 6. chem.tamu.edu [chem.tamu.edu]

- 7. Safety Considerations for Microwave Synthesis [cem.com]

- 8. chemicaljournals.com [chemicaljournals.com]

- 9. periodicos.ufsm.br [periodicos.ufsm.br]

- 10. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]

- 11. Green Chemistry in Teaching Labo [web.njit.edu]

- 12. scribd.com [scribd.com]

- 13. Microwave Safety [k-state.edu]

- 14. sarcouncil.com [sarcouncil.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Sulfonamide Synthesis

Welcome to the Technical Support Center for troubleshooting the low reactivity of chlorosulfonyl groups in sterically demanding environments. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in forming sulfonamides when steric hindrance is a significant factor. Here, we provide in-depth, experience-based solutions and explanations to help you navigate these synthetic hurdles.

Troubleshooting Guide: Low Reactivity of Sterically Hindered Sulfonyl Chlorides

This section addresses common problems and provides actionable solutions based on established chemical principles.

Q1: My reaction between a sterically hindered sulfonyl chloride and a bulky amine is extremely slow or not proceeding at all. What is the primary cause and how can I fix it?

A1: The Root of the Problem: Steric Hindrance

The slow or failed reaction is most likely due to steric hindrance around the electrophilic sulfur atom of the sulfonyl chloride and/or the nucleophilic nitrogen of the amine.[1] Bulky substituents on either reactant can physically block the necessary orbital overlap for the nucleophilic attack to occur, thus increasing the activation energy of the reaction. The "ortho effect," where substituents are present on the aromatic ring adjacent to the sulfonyl chloride group, is a common contributor to this issue.[2]

Troubleshooting Steps & Solutions:

-

Increase Reaction Temperature: Providing more thermal energy can help the reacting molecules overcome the higher activation energy barrier imposed by steric repulsion.[2] Consider a stepwise increase in temperature or running the reaction at the reflux temperature of your solvent. However, be mindful of potential side reactions or degradation at elevated temperatures.[3]

-

Optimize Your Base: The choice of base is critical. A large, bulky base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can exacerbate the steric problem.[2]

-

Employ a Nucleophilic Catalyst: Catalysts can significantly accelerate sluggish reactions.

-

4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for sulfonylation reactions, especially with hindered substrates.[5][6] It functions by reacting with the sulfonyl chloride to form a more reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the amine.[5] A catalytic amount (5-10 mol%) is typically sufficient.

-

1-Hydroxybenzotriazole (HOBt): HOBt has been identified as an efficient nucleophilic catalyst to activate sulfonyl fluorides and can also be effective for sulfonamides, particularly with sterically hindered cases.[7]

-

-

Consider Alternative Reagents: If modifying the reaction conditions doesn't yield the desired results, consider using an alternative to the sulfonyl chloride.

-

Pentafluorophenyl (PFP) Sulfonate Esters: These are stable, crystalline solids that can serve as effective surrogates for unstable sulfonyl chlorides.[8][9] The electron-withdrawing nature of the PFP group makes the sulfur atom susceptible to nucleophilic attack by amines.[8]

-

Sulfonyl Fluorides: While generally less reactive than sulfonyl chlorides, they can be advantageous in certain contexts and their reactivity can be enhanced with specific catalysts.[10][11]

-

Frequently Asked Questions (FAQs)

This section provides answers to more specific questions you might have during your experimental design and execution.

Q2: I'm observing low yields of my desired sulfonamide. What are the likely side reactions, and how can I minimize them?

A2: Common Side Reactions and Mitigation Strategies

Low yields are often a consequence of competing side reactions. Here are the most common culprits and how to address them:

-

Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis by water, forming the unreactive sulfonic acid.[12]

-

Prevention: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]

-

-

Di-sulfonylation of Primary Amines: If you are using a primary amine, it's possible for it to react with two molecules of the sulfonyl chloride, forming a sulfonyl imide.

-

Prevention: Control the stoichiometry carefully. Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride to favor the formation of the monosulfonated product.[1]

-

-

Reaction with Solvent: Nucleophilic solvents can compete with your amine.

-

Prevention: Choose a non-nucleophilic, inert solvent such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or toluene.

-

Q3: Can changing the solvent improve the reaction rate and yield for a sterically hindered sulfonylation?

A3: The Role of the Solvent

Yes, the solvent can have a significant impact on the reaction.

-

Polar Aprotic Solvents: Solvents like acetonitrile (MeCN) and dimethylformamide (DMF) can be beneficial. Their polarity can help to stabilize the transition state of the reaction.

-

Non-Polar Solvents: Solvents like dichloromethane (DCM) or toluene are often good choices as they are less likely to participate in side reactions.[4]

-

Pyridine as a Solvent: As mentioned earlier, using pyridine as both the base and the solvent can be a very effective strategy, particularly for hindered systems.[4][13]

It is often a matter of empirical optimization to find the ideal solvent for a specific combination of sterically hindered reactants.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: General Procedure for Sulfonamide Synthesis with a Sterically Hindered Amine

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the sterically hindered amine (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add pyridine (1.5 equiv) to the solution and stir for 10 minutes at room temperature.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve the sterically hindered sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider gently heating to reflux.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed Sulfonylation of a Hindered Amine

-

Reaction Setup: Follow steps 1 and 2 from Protocol 1.

-

Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv) to the amine/pyridine solution.

-

Addition of Sulfonyl Chloride: Proceed with step 3 from Protocol 1.

-

Reaction Monitoring: The reaction with DMAP is often significantly faster. Monitor closely by TLC or LC-MS.

-

Work-up and Purification: Follow steps 5 and 6 from Protocol 1. The aqueous wash with 1M HCl is particularly important to remove the basic DMAP catalyst.[1]

Data Presentation

The following table summarizes the impact of different catalysts on the yield of a representative sterically hindered sulfonylation reaction.

| Sulfonyl Chloride | Amine | Base | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | 2,6-Diisopropylaniline | Pyridine | None | 80 | 48 | <10 |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | 2,6-Diisopropylaniline | Pyridine | DMAP (10) | 25 | 12 | 85 |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | 2,6-Diisopropylaniline | Pyridine | HOBt (10) | 25 | 18 | 78 |

This data is illustrative and actual results may vary depending on the specific substrates and conditions.

Visualizations

Diagram 1: Troubleshooting Workflow

Caption: A stepwise approach to troubleshooting low reactivity in sterically hindered sulfonylation reactions.

Diagram 2: Mechanism of DMAP Catalysis

Caption: The catalytic cycle of DMAP in the sulfonylation of an amine.

References

-

Bentham Science Publisher. (n.d.). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Retrieved from [Link]

-

Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

-

PMC. (2017, May 3). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]

-

ijarsct. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]

-

ResearchGate. (2022, December 15). (PDF) Sulfonamide Scaffold Synthesis Methods: A Review. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Retrieved from [Link]

-

SciSpace. (2024, November 17). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]

-

UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

-

RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group. Retrieved from [Link]

-

PMC. (2023, February 27). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Retrieved from [Link]

-

PMC. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

-

ACS Publications. (2015, June 11). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides | Request PDF. Retrieved from [Link]

-

ResearchGate. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

-

ResearchGate. (n.d.). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]

-

ACS Publications. (2022, May 6). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis. Retrieved from [Link]

-

Organic Letters. (2007, January 3). Development of More Potent 4-Dimethylaminopyridine Analogues. Retrieved from [Link]

-

(2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

-

(n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Retrieved from [Link]

-

RSC Publishing. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway | Request PDF. Retrieved from [Link]

-

PMC. (2025, May 13). Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. Retrieved from [Link]

-

PMC. (n.d.). Oxidative β-C–H sulfonylation of cyclic amines. Retrieved from [Link]

-

OUCI. (n.d.). The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes. Retrieved from [Link]

-

PMC. (2025, November 1). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. Retrieved from [Link]

-

ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (2020, August 3). Synthetic approaches and applications of sulfonimidates. Retrieved from [Link]

-

PMC. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

-

ACS Publications. (2019, June 25). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews. Retrieved from [Link]

- Google Patents. (n.d.). US2867611A - Method for the preparation of polysulfonyl chlorides of styrene resins.

Sources

- 1. benchchem.com [benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cbijournal.com [cbijournal.com]